molecular formula C20H25ClN4O2 B2605136 2-(4-Chlorophenyl)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 946324-27-2

2-(4-Chlorophenyl)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2605136
CAS No.: 946324-27-2
M. Wt: 388.9
InChI Key: ZPVPHKBMVMKEPN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone (CAS 946324-27-2) is a synthetic organic compound with a molecular formula of C20H25ClN4O2 and a molecular weight of 388.9 g/mol . Its structure incorporates a piperazine ring, a heterocycle that is among the most frequently used building blocks in modern drug discovery . The piperazine moiety is a common feature in biologically active compounds across numerous therapeutic areas, often used to optimize the pharmacokinetic properties of a molecule or as a scaffold to properly position pharmacophoric groups for interaction with biological targets . The specific structure of this compound, which includes a chlorophenyl group and an isopropoxy-methylpyrimidine moiety linked via a piperazine-ethanone core, suggests potential for diverse research applications. Piperazine derivatives are investigated for their activity against various enzymes and receptors, making this compound a valuable synthetic intermediate or candidate for pharmacological profiling in hit-to-lead optimization campaigns . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-14(2)27-19-13-18(22-15(3)23-19)24-8-10-25(11-9-24)20(26)12-16-4-6-17(21)7-5-16/h4-7,13-14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVPHKBMVMKEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Substitution Reactions: The piperazine ring is then functionalized with the 6-isopropoxy-2-methylpyrimidin-4-yl group through nucleophilic substitution reactions.

    Coupling with 4-Chlorophenyl Group: The final step involves coupling the functionalized piperazine with the 4-chlorophenyl group using a suitable coupling reagent, such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for potential therapeutic effects, including its use as a central nervous system agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone likely involves interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Ethanone Scaffolds
Compound Name Key Substituents Biological Target Efficacy/Notes
Target Compound 6-Isopropoxy-2-methylpyrimidin-4-yl Not explicitly stated (assumed CYP51/HIV-RT) Hypothesized improved selectivity due to pyrimidine substituents
UDO (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone Pyridin-3-yl, trifluoromethylphenyl Trypanosoma cruzi (CYP51) Comparable efficacy to posaconazole; pyridine vs. pyrimidine affects binding
2-(Benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives Benzyl(4-chlorophenyl)amino HIV-1 RT IC₅₀ values: 0.8–12.3 µM; absence of pyrimidine may reduce metabolic stability
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Phenyl Antifungal agents Structural simplicity limits potency; lacks heteroaromatic substitution

Key Observations :

  • Compared to HIV-RT inhibitors in , the pyrimidine ring in the target may improve resistance to oxidative metabolism due to the isopropoxy group’s electron-donating nature .
  • Antifungal derivatives like 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone lack heteroaromatic substituents, which are critical for targeting enzymes like CYP51 .
Pharmacokinetic and Electronic Properties
  • Electron Density : The pyrimidine ring’s electron-deficient nature (vs. pyridine in UDO) may facilitate π-π stacking with aromatic residues in enzyme active sites .
  • Metabolic Stability : Methyl and isopropoxy groups on pyrimidine reduce susceptibility to cytochrome P450-mediated oxidation, extending half-life .

Biological Activity

The compound 2-(4-Chlorophenyl)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its interactions with nucleoside transporters, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20_{20}H24_{24}ClN3_{3}O, with a molecular weight of approximately 363.87 g/mol. The structure includes a piperazine ring, a chlorophenyl group, and a pyrimidine derivative, which are crucial for its biological activity.

Research indicates that this compound primarily targets Equilibrative Nucleoside Transporters (ENTs) , specifically ENT1 and ENT2. These transporters are essential for the uptake of nucleosides, which play critical roles in nucleotide synthesis and adenosine signaling pathways. By inhibiting these transporters, the compound can disrupt nucleotide homeostasis within cells, potentially leading to therapeutic effects in conditions such as cancer where nucleotide metabolism is altered.

Antitumor Activity

Studies have shown that the compound exhibits significant antitumor properties by inhibiting uridine uptake in various cancer cell lines. This inhibition can lead to decreased nucleotide synthesis, thereby impairing cancer cell proliferation. For instance, in vitro studies demonstrated that modifying substituents on the phenyl moiety adjacent to the piperazine ring can enhance selectivity towards specific ENTs, improving therapeutic efficacy against certain cancers.

Case Studies

  • Cancer Cell Line Studies : A study conducted on various cancer cell lines revealed that treatment with 2-(4-Chlorophenyl)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone resulted in a significant reduction in cell viability. The mechanism was attributed to the inhibition of ENT-mediated uridine uptake, leading to an accumulation of toxic metabolites within the cells.
  • Structural Activity Relationship (SAR) : Research focusing on SAR has highlighted how modifications to the chlorophenyl and piperazine components can affect biological activity. For example, substituting chlorine with fluorine or bromine has been shown to alter the selectivity and potency of the compound against ENTs .

Data Table: Biological Activity Overview

Activity Effect Mechanism
AntitumorInhibition of cancer cell proliferationInhibition of ENT1/ENT2-mediated uridine uptake
AntimicrobialPotential antibacterial effectsInteraction with bacterial enzymes/receptors
Enzyme InhibitionPossible inhibition of AChEBinding to acetylcholinesterase

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of 2-(4-Chlorophenyl)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone. Key areas for exploration include:

  • In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.
  • Modification Studies : Investigating how structural modifications impact biological activity and selectivity towards ENTs.
  • Broader Pharmacological Applications : Exploring potential uses in other therapeutic areas beyond oncology.

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